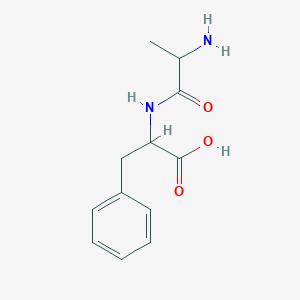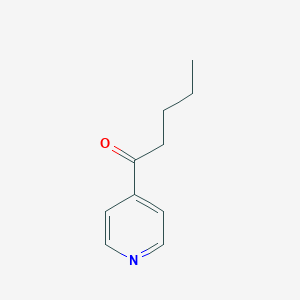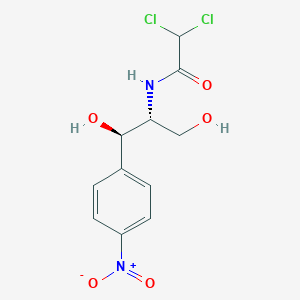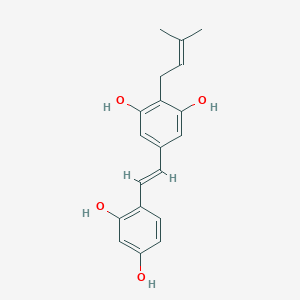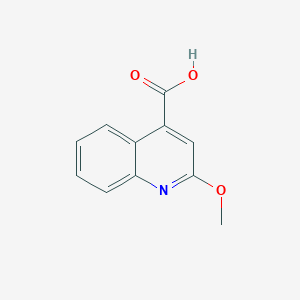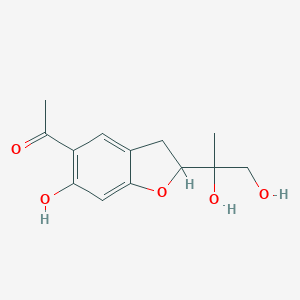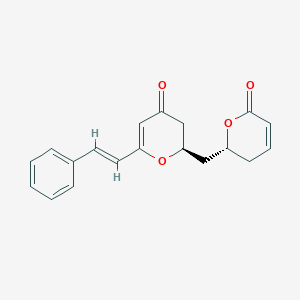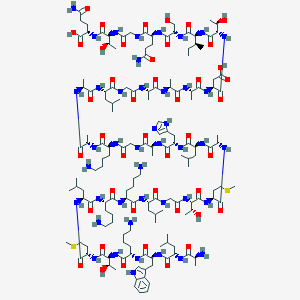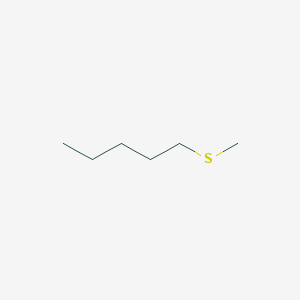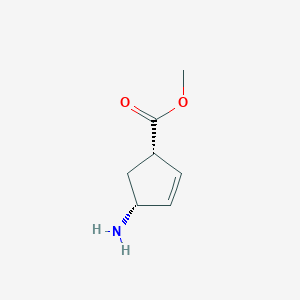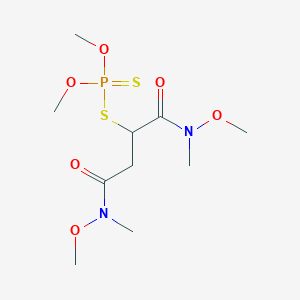
2-dimethoxyphosphinothioylsulfanyl-N,N'-dimethoxy-N,N'-dimethylbutanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-dimethoxyphosphinothioylsulfanyl-N,N'-dimethoxy-N,N'-dimethylbutanediamide, commonly known as DMTS, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTS is a phosphine-thioamide compound that has been shown to exhibit promising biological and biochemical properties. In
Applications De Recherche Scientifique
DMTS has been shown to exhibit promising applications in scientific research. It has been used as a ligand in metal coordination chemistry and has been shown to form stable complexes with transition metals such as nickel and copper. DMTS has also been used as a reagent in organic synthesis and has been shown to be an effective reducing agent for the reduction of aldehydes and ketones.
Mécanisme D'action
The mechanism of action of DMTS is not yet fully understood. However, studies have shown that DMTS exhibits potent antioxidant properties and may act as a scavenger of reactive oxygen species. DMTS has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Effets Biochimiques Et Physiologiques
DMTS has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit potent antioxidant properties and may protect against oxidative stress-induced damage. DMTS has also been shown to exhibit neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, DMTS has been shown to exhibit anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
DMTS exhibits several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. DMTS is also soluble in a range of organic solvents, making it easy to handle in the lab. However, DMTS exhibits some limitations for use in lab experiments. It is relatively expensive and may not be readily available in some regions. Additionally, DMTS has not been extensively studied in vivo, and its potential toxicity and side effects are not yet fully understood.
Orientations Futures
There are several future directions for research on DMTS. One potential area of research is the development of DMTS-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of DMTS and its potential toxicity and side effects. Further research is also needed to explore the potential applications of DMTS in other areas such as metal coordination chemistry and organic synthesis.
Conclusion:
In conclusion, DMTS is a novel compound that exhibits promising applications in scientific research. Its synthesis method is relatively straightforward, and it exhibits several advantages for use in lab experiments. DMTS exhibits potent antioxidant, neuroprotective, and anti-inflammatory properties, and may have potential applications in the treatment of a range of diseases. Further research is needed to fully understand the mechanism of action of DMTS and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of DMTS involves the reaction of dimethoxyphosphine with thioamide in the presence of a reducing agent. The reaction typically involves the use of anhydrous solvents such as ether or tetrahydrofuran and requires careful temperature control. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Propriétés
Numéro CAS |
10080-80-5 |
|---|---|
Nom du produit |
2-dimethoxyphosphinothioylsulfanyl-N,N'-dimethoxy-N,N'-dimethylbutanediamide |
Formule moléculaire |
C10H21N2O6PS2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-dimethoxyphosphinothioylsulfanyl-N,N'-dimethoxy-N,N'-dimethylbutanediamide |
InChI |
InChI=1S/C10H21N2O6PS2/c1-11(15-3)9(13)7-8(10(14)12(2)16-4)21-19(20,17-5)18-6/h8H,7H2,1-6H3 |
Clé InChI |
LNICFUYFCDFXLP-UHFFFAOYSA-N |
SMILES |
CN(C(=O)CC(C(=O)N(C)OC)SP(=S)(OC)OC)OC |
SMILES canonique |
CN(C(=O)CC(C(=O)N(C)OC)SP(=S)(OC)OC)OC |
Synonymes |
Dithiophosphoric acid S-[1,2-bis[[methoxy(methyl)amino]carbonyl]ethyl]O,O-dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



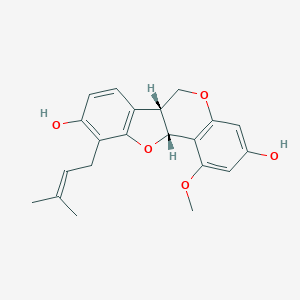
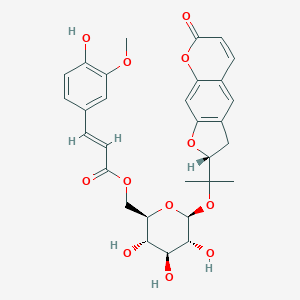
![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
